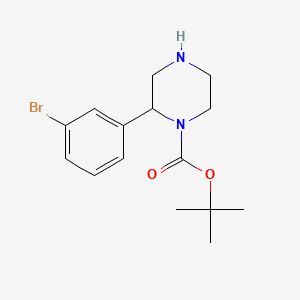

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group and a 3-bromophenyl substituent at the 2-position of the piperazine ring. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing biologically active molecules, such as kinase inhibitors, protease inhibitors, and anticancer agents . Its molecular formula is C₁₅H₂₀BrN₂O₂, with a molecular weight of 340.078 g/mol (exact mass: 340.0783738) . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Propriétés

IUPAC Name |

tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZSCLDFLZZVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661730 | |

| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-65-3 | |

| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including receptors and enzymes, depending on their specific structural modifications.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions, due to the presence of polar nitrogen atoms and the conformational flexibility of the piperazine ring.

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets.

Pharmacokinetics

The compound’s log P values indicate moderate lipophilicity, which may influence its distribution and excretion.

Result of Action

Piperazine derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action.

Action Environment

The action of “Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage conditions. Furthermore, its bioavailability and efficacy may be influenced by factors such as pH and the presence of other substances in the body.

Activité Biologique

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H20BrN2O2

- Molecular Weight : 341.25 g/mol

- Physical State : Liquid at room temperature

This compound interacts with various biological targets through:

- Hydrogen Bonding : The polar nitrogen atoms in the piperazine ring facilitate interactions with target proteins.

- Hydrophobic Interactions : The hydrophobic regions of the compound enhance binding affinity to lipid membranes and receptors .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antiproliferative Effects : Studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, modifications in the piperazine structure have been linked to enhanced cytotoxicity against pancreatic cancer cells .

- Neuropharmacological Effects : Piperazine derivatives are often investigated for their potential as neuroactive agents. They may interact with neurotransmitter receptors, influencing conditions such as anxiety and depression.

- Antimicrobial Activity : The compound has been explored for its potential against various pathogens, including those responsible for tuberculosis and other infections. Its structural analogs have demonstrated activity against Mycobacterium tuberculosis, suggesting a possible role in anti-tuberculosis drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Lipophilicity : The log P value indicates moderate lipophilicity, which affects the compound's absorption and distribution in biological systems.

- Metabolism : The compound is likely metabolized by liver enzymes, similar to other piperazine derivatives, which may influence its efficacy and toxicity profiles .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Bromophenyl Substitution Patterns

The position of the bromine atom on the phenyl ring significantly influences reactivity and biological activity. Key analogs include:

Key Observations :

Functional Group Variations

Piperazine Core Modifications

- Tert-butyl 4-(1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)piperazine-1-carboxylate (Compound I, ) :

- Tert-butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate (): Structure: Contains a pyrimidine core with sulfonamide and chlorinated substituents. Application: Targets proteolytic pathways in cellular proteomics (LYMTACs) due to its sulfonyl group, which improves membrane permeability .

Comparison : The target compound lacks extended aromatic systems (e.g., indole or pyrimidine), making it less suitable for direct enzyme inhibition but more versatile for modular derivatization.

Carbamate vs. Sulfonyl Groups

Méthodes De Préparation

Boc Protection of Piperazine

The synthesis begins with the protection of one nitrogen atom in piperazine using tert-butoxycarbonyl (Boc) chemistry. Piperazine, a six-membered ring containing two secondary amines, is treated with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as overprotection or urea formation . Triethylamine (TEA) or sodium bicarbonate is added to scavenge hydrogen chloride generated during the reaction. The product, tert-butyl piperazine-1-carboxylate, is isolated via extraction and purified using silica gel chromatography with gradients of ethyl acetate and petroleum ether .

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–5°C |

| Base | Triethylamine or NaHCO₃ |

| Purification | Silica chromatography (0–80% EA) |

Introduction of the 3-Bromophenyl Group

The unprotected nitrogen in tert-butyl piperazine-1-carboxylate undergoes aryl substitution to introduce the 3-bromophenyl moiety. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are employed for this step. In a representative procedure, tert-butyl piperazine-1-carboxylate reacts with 1-bromo-3-bromobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a bisphosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃) in toluene at 80–100°C . The reaction mixture is stirred for 12–24 hours under inert gas (N₂ or Ar), followed by quenching with water and extraction with ethyl acetate.

Alternative Methods

-

Nucleophilic Aromatic Substitution (SNAr): Limited applicability due to the electron-neutral nature of the 3-bromophenyl ring.

-

Ullmann-Type Coupling: Copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline in dimethylformamide (DMF) at elevated temperatures .

Purification and Characterization

Crude product is purified via recrystallization or column chromatography. High-performance liquid chromatography (HPLC) confirms purity (>97%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.0–3.6 (m, 8H, piperazine H), 7.2–7.4 (m, 4H, aromatic H) .

-

¹³C NMR: δ 28.4 (Boc CH₃), 80.1 (Boc C-O), 122–132 (aromatic C), 154.9 (C=O) .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 341.25 g/mol |

| Density | 1.306 g/cm³ |

| Boiling Point | 414.2°C |

| Flash Point | 204.3°C |

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance mass/heat transfer and reduce reaction times. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress dynamically. Solvent selection prioritizes safety and recyclability, with tert-amyl alcohol replacing THF in some protocols .

Optimization Challenges

-

Byproduct Formation: Overalkylation at the piperazine nitrogen is mitigated by stoichiometric control.

-

Catalyst Loading: Reduced Pd usage (0.5–1 mol%) via ligand optimization lowers costs .

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Buchwald-Hartwig | 65–75% | >97% | High |

| Ullmann Coupling | 50–60% | 95% | Moderate |

| SNAr | <30% | 90% | Low |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

- Boc-protection of piperazine : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) to form tert-butyl piperazine-1-carboxylate .

- Suzuki-Miyaura cross-coupling : Introducing the 3-bromophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in solvents like THF or DMF. Reaction conditions (temperature, base) are critical for yield optimization .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Boc-protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 369.3 for C₁₆H₂₁BrN₂O₂) and detects impurities .

- FT-IR : Identifies functional groups like C=O (Boc carbonyl at ~1680 cm⁻¹) and C-Br (~560 cm⁻¹) .

Q. How is crystallographic data used to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and conformation. For example, SCXRD analysis of tert-butyl piperazine derivatives revealed chair conformations in the piperazine ring and torsional angles between substituents . Software like SHELXTL (Bruker AXS) or Olex2 is used for refinement .

Advanced Research Questions

Q. How can conflicting NMR and LCMS data be reconciled during structural verification?

Discrepancies often arise from:

- Dynamic effects in NMR : Rotameric equilibria in the piperazine ring can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) mitigates this by slowing conformational exchange .

- Ionization in LCMS : Adduct formation (e.g., Na⁺ or K⁺) alters observed m/z. Using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis improves accuracy .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving bromophenyl groups?

- Ligand design : Bulky ligands (e.g., SPhos) enhance selectivity for para-substitution in Suzuki reactions .

- Directed ortho-metalation : Pre-coordination of directing groups (e.g., -OMe) on the aryl bromide directs coupling to specific positions .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .

Q. How does this compound interact with biological targets?

- Dopamine D2 receptor binding : The bromophenyl group occupies hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds with aspartate residues. Radioligand displacement assays (e.g., using [³H]spiperone) quantify affinity (IC₅₀) .

- Enzyme inhibition : Derivatives of this compound inhibit prolyl hydroxylases (PHDs), as shown in hypoxia-inducible factor (HIF) stabilization assays. IC₅₀ values correlate with substituent electronegativity .

Q. What computational methods validate experimental data for this compound?

- DFT calculations : Predict NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) and compare with experimental values to confirm assignments .

- Molecular docking (AutoDock Vina) : Models interactions with targets like PHDs, identifying key residues (e.g., His298, Asp310) for mutagenesis studies .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) in crystal structures using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.